1,1,1-Trifluoro-3-methylsulfanyl-2-propanone

Description

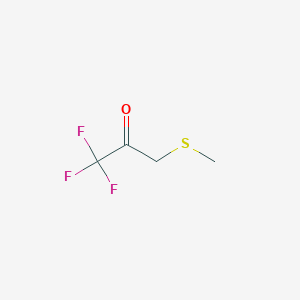

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylsulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3OS/c1-9-2-3(8)4(5,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOOFLZBQFOMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-methylsulfanyl-2-propanone can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanone with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-methylsulfanyl-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; reactions usually require a base and are conducted under mild conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-methylsulfanyl-2-propanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methylsulfanyl-2-propanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a family of trifluoromethyl ketones, which are characterized by their electron-withdrawing trifluoromethyl group. Below is a comparative analysis with structurally related analogs:

Key Observations:

- Substituent Effects : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, while substituents like phenyl, methoxyphenyl, or heterocycles (e.g., pyridyl) modulate solubility and reactivity. For example, the 4-methoxyphenyl analog (C₁₀H₉F₃O₂) has a higher molecular weight (218.17 g/mol) and boiling point (61°C) compared to the phenyl-substituted derivative (188.149 g/mol) .

- Crystallinity : highlights the crystalline nature of pyridyl-substituted analogs (mp 124–126°C), suggesting that substituents with aromatic or heteroaromatic rings improve crystallinity compared to aliphatic variants .

Pharmacological and Industrial Relevance

- Pharmaceutical Impurities: discusses 1-(3-Chlorophenyl)-1-hydroxy-2-propanone, a Bupropion-related impurity, underscoring the importance of trifluoromethyl ketone analogs in drug development and quality control .

- Material Science : Compounds like 1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one () highlight the role of sulfur-containing groups in modulating electronic properties for materials science applications .

Biological Activity

1,1,1-Trifluoro-3-methylsulfanyl-2-propanone is an organic compound with the molecular formula C4H5F3OS. It features a trifluoromethyl group and a methylsulfanyl group attached to a propanone backbone, giving it unique chemical properties and potential biological activities. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its diverse reactivity and potential therapeutic applications.

Types of Reactions

This compound can undergo several chemical reactions:

- Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Substitution : The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution.

Major Products Formed

| Reaction Type | Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohols |

| Substitution | Various derivatives |

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its ability to form strong interactions with these targets, potentially leading to enzyme inhibition or modulation of metabolic pathways.

Therapeutic Potential

Research indicates that this compound may exhibit various therapeutic properties:

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor due to its structural characteristics.

- Anti-inflammatory Activities : Early studies suggest that it may possess anti-inflammatory effects.

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity, which could have implications in treating infections.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of this compound. It was found that the compound effectively inhibited specific enzymes involved in metabolic pathways, leading to a decrease in their activity. This suggests potential applications in drug development targeting metabolic disorders.

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This opens avenues for further exploration in medicinal chemistry for developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features |

|---|---|

| 1,1,1-Trifluoro-2-propanone | Lacks methylsulfanyl group; less versatile |

| 1,1,1-Trifluoro-3-phenyl-2-propanone | Contains a phenyl group; different reactivity |

The combination of both trifluoromethyl and methylsulfanyl groups in this compound imparts distinct chemical reactivity and potential applications across various fields.

Q & A

Q. What are effective synthetic routes for 1,1,1-Trifluoro-3-methylsulfanyl-2-propanone, and what reaction conditions optimize yield and purity?

- Methodological Answer : A plausible synthesis involves nucleophilic substitution or condensation reactions. For structurally analogous trifluoromethyl ketones (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone), the base-catalyzed reaction of aldehydes with trifluoroacetone derivatives in ethanol or methanol under reflux is commonly employed . For introducing the methylsulfanyl (-SMe) group, thiol nucleophiles (e.g., methanethiol or its derivatives) could replace the chlorophenyl group in similar reactions. Optimizing solvent polarity (e.g., using DMF for better nucleophilicity) and temperature (40–60°C) may enhance yield. Purification via vacuum distillation or recrystallization (as used in industrial-scale syntheses of related compounds) is recommended to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) will show a singlet near -70 ppm due to equivalent fluorine atoms.

- ¹H NMR : The methylsulfanyl (-SCH₃) protons typically resonate at δ 2.1–2.3 ppm as a singlet. Adjacent protons to the carbonyl group may appear downfield (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺ at m/z 202.17 (calculated for C₅H₇F₃OS). Fragmentation patterns should include loss of -CF₃ (69 Da) and -SCH₃ (47 Da) .

- HPLC : Use a C18 column with UV detection at 210 nm (for carbonyl absorption) and a mobile phase of acetonitrile/water (70:30) to assess purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential volatility and irritant properties of trifluoromethyl ketones.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the electronic and steric properties of this compound compared to halogen or alkyl substituents?

- Methodological Answer : The -SCH₃ group is electron-donating via sulfur’s lone pairs, which may stabilize the carbonyl group through resonance, reducing electrophilicity compared to chloro- or trifluoromethyl-substituted analogs. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing partial charges and frontier molecular orbitals. Experimentally, compare reaction rates in nucleophilic additions (e.g., with amines) to halogenated analogs . Steric effects are minimal due to the small size of -SCH₃, unlike bulkier substituents like -C(CH₃)₃ .

Q. What strategies resolve contradictions in reported reaction yields for trifluoromethyl ketones under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from differences in catalyst loading, solvent polarity, or moisture sensitivity. For example:

- Base Catalysts : K₂CO₃ may outperform NaOH in polar aprotic solvents (e.g., DMF) due to better solubility and reduced side reactions .

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst) systematically. For instance, a 2³ factorial design can identify interactions between these factors .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the transition state of nucleophilic attack (e.g., by amines) at the carbonyl carbon. Software like Gaussian or ORCA can calculate activation energies.

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to assess how solvation impacts reactivity .

- Validation : Compare predicted kinetic parameters (e.g., ΔG‡) with experimental data from stopped-flow kinetics or NMR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.